N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
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Overview
Description
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a fluorophenyl oxane moiety, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The fluorophenyl oxane moiety is then introduced through a series of nucleophilic substitution reactions, often using fluorinated benzene derivatives and oxane intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its antimicrobial and anticancer properties.
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline-containing antibiotic with antitumor activity.
Uniqueness
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is unique due to its specific structural features, such as the fluorophenyl oxane moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(26)19-13-23-17-3-1-2-4-18(17)25-19/h1-8,13H,9-12,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSPLZLFBNLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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